REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]2[CH:4]=[C:5]([OH:35])[CH:6]=[CH:7][C:8]=2[N:9]([CH2:18][C:19]2[CH:20]=[CH:21][C:22]([O:25][CH2:26][CH2:27][N:28]3[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]3)=[CH:23][CH:24]=2)[C:10]=1[C:11]1[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=1.C[OH:37]>C(O)(C)C>[CH3:1][C:2]1[C:3]2[CH:4]=[C:5]([OH:35])[CH:6]=[CH:7][C:8]=2[N:9]([CH2:18][C:19]2[CH:24]=[CH:23][C:22]([O:25][CH2:26][CH2:27][N:28]3[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34]3)=[CH:21][CH:20]=2)[C:10]=1[C:11]1[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=1.[CH3:27][C:26]([OH:37])=[O:25] |f:3.4|
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Name
|
|
Quantity
|
1.7 kg
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Type
|
reactant
|
Smiles
|
CC=1C=2C=C(C=CC2N(C1C=3C=CC(=CC3)O)CC=4C=CC(=CC4)OCCN5CCCCCC5)O
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Name
|
|
Quantity
|
20.4 L
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
13.6 L
|
Type
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solvent
|
Smiles
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C(C)(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
27.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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stirred at same for 15-30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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to reflux temperature
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Type
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FILTRATION
|
Details
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The solution is filtered
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Type
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ADDITION
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Details
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followed by addition of acetic acid (0.28 Kg) and seed crystals of Form D (85 g)
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Type
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TEMPERATURE
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Details
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to cool to 0-5° C. over a period of about 20 minutes
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Duration
|
20 min
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture is maintained at the same temperature for 30-60 minutes
|
Duration
|
45 (± 15) min
|
Type
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FILTRATION
|
Details
|
the solid is collected by filtration
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Type
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WASH
|
Details
|
washed with pre-cooled methanol (3.4 L)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at about 60-65° C.
|
Reaction Time |
22.5 (± 7.5) min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=2C=C(C=CC2N(C1C=3C=CC(=CC3)O)CC=4C=CC(=CC4)OCCN5CCCCCC5)O.CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |